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Compound of Interest

Compound Name: Octanal

CAS No.: 9006-52-4

Cat. No.: B600720

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data for octanal. Detailed experimental

protocols and structured data tables are presented to facilitate the identification and

characterization of this compound.

Introduction to Octanal
Octanal (C8H16O), also known as caprylaldehyde, is an eight-carbon saturated aldehyde. It is

a colorless liquid with a characteristic fruity odor and is found naturally in citrus oils. Octanal is
used in the fragrance and flavor industries and serves as a versatile intermediate in organic

synthesis. Accurate spectral analysis is crucial for its quality control and for monitoring its

presence in various matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of a molecule.
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¹H NMR Spectral Data
The ¹H NMR spectrum of octanal exhibits distinct signals corresponding to the different proton

environments in the molecule. The aldehydic proton is significantly deshielded and appears at

a characteristic downfield chemical shift.

Table 1: ¹H NMR Spectral Data for Octanal

Proton Assignment
Chemical Shift (δ) in

ppm
Multiplicity

Coupling Constant

(J) in Hz

H-1 (-CHO) 9.76 Triplet (t) 1.9

H-2 (-CH₂CHO) 2.42 Triplet of doublets (td) 7.4, 1.9

H-3 (-CH₂CH₂CHO) 1.63 Quintet 7.4

H-4 to H-7 (-CH₂-) 1.29 Multiplet -

H-8 (-CH₃) 0.88 Triplet (t) 7.0

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the different carbon environments within the

octanal molecule. The carbonyl carbon of the aldehyde group is a key diagnostic signal,

appearing at a significantly downfield chemical shift.

Table 2: ¹³C NMR Spectral Data for Octanal
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Carbon Assignment Chemical Shift (δ) in ppm

C-1 (CHO) 202.9

C-2 43.9

C-3 31.6

C-4 29.2

C-5 29.1

C-6 24.2

C-7 22.5

C-8 14.0

Solvent: CDCl₃, Frequency: 100 MHz

Experimental Protocol for NMR Spectroscopy
A general procedure for acquiring ¹H and ¹³C NMR spectra of a liquid aldehyde like octanal is
as follows:

Sample Preparation:

Dissolve approximately 5-20 mg of the octanal sample in about 0.6-0.7 mL of a

deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

The use of a deuterated solvent is essential to avoid large solvent signals that would

obscure the analyte signals.[1][2]

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

Instrument Setup:

Place the NMR tube in the spectrometer's probe.
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Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic

field.

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

Data Acquisition:

For ¹H NMR: Acquire the spectrum using a standard single-pulse sequence. Typically, 8 to

16 scans are sufficient for a sample of this concentration.

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify

the spectrum to single lines for each unique carbon. A larger number of scans (e.g., 128 or

more) is generally required due to the lower natural abundance of the ¹³C isotope. A

relaxation delay of 2-5 seconds is recommended for accurate integration, especially for

quaternary carbons.[3]

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the

frequency-domain spectrum.

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different

types of protons.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation at specific frequencies corresponding to molecular

vibrations.

IR Spectral Data
The IR spectrum of octanal is characterized by strong absorption bands corresponding to the

C=O and C-H vibrations of the aldehyde group.
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Table 3: Key IR Absorption Bands for Octanal

Vibrational Mode Frequency (cm⁻¹) Intensity

C-H stretch (aldehyde) 2822, 2721 Medium

C-H stretch (aliphatic) 2962, 2925, 2855 Strong

C=O stretch (aldehyde) 1728 Strong

C-H bend (aliphatic) 1465, 1378 Medium

Sample preparation: Neat liquid film

Experimental Protocol for IR Spectroscopy
A typical procedure for obtaining an IR spectrum of a liquid sample like octanal is as follows:

Sample Preparation:

Place one or two drops of the neat (undiluted) liquid octanal onto the surface of a salt

plate (e.g., NaCl or KBr).[4][5]

Carefully place a second salt plate on top of the first to create a thin liquid film between the

plates.

Instrument Setup:

Place the salt plate assembly in the sample holder of the IR spectrometer.

Ensure the instrument's beam path is clear.

Data Acquisition:

Acquire a background spectrum of the empty instrument to subtract any atmospheric (e.g.,

CO₂, H₂O) or instrumental interferences.

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio.
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Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Label the significant peaks with their corresponding frequencies in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ionized molecules. It provides information about the molecular weight and elemental

composition of a compound and can reveal structural details through the analysis of

fragmentation patterns.

Mass Spectral Data
The electron ionization (EI) mass spectrum of octanal shows a molecular ion peak and several

characteristic fragment ions resulting from the cleavage of the parent molecule.

Table 4: Major Fragment Ions in the Mass Spectrum of Octanal

m/z Relative Intensity (%) Proposed Fragment Ion

41 100 [C₃H₅]⁺

43 95 [C₃H₇]⁺ or [C₂H₃O]⁺

44 85
[C₂H₄O]⁺ (McLafferty

rearrangement)

57 70 [C₄H₉]⁺

70 35 [C₅H₁₀]⁺

84 25 [M - C₂H₄O]⁺

128 5 [M]⁺ (Molecular Ion)

Ionization method: Electron Ionization (EI) at 70 eV
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Experimental Protocol for Mass Spectrometry
A general protocol for obtaining an EI mass spectrum of a liquid sample like octanal, often

coupled with gas chromatography (GC), is as follows:

Sample Introduction (via GC):

Prepare a dilute solution of octanal in a volatile organic solvent (e.g., hexane or

dichloromethane).

Inject a small volume (typically 1 µL) of the solution into the gas chromatograph.

The GC separates the components of the sample, and the octanal peak is then

introduced into the mass spectrometer.

Ionization:

In the ion source, the gaseous octanal molecules are bombarded with a high-energy

electron beam (typically 70 eV).

This causes the removal of an electron from the molecule, forming a positively charged

molecular ion ([M]⁺).

Fragmentation:

The molecular ions are energetically unstable and undergo fragmentation, breaking into

smaller, characteristic charged fragments and neutral radicals.

Mass Analysis:

The positively charged ions (molecular ion and fragment ions) are accelerated into a mass

analyzer (e.g., a quadrupole or time-of-flight analyzer).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection:

The separated ions are detected, and their abundance is recorded.
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The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Data Interpretation and Structural Elucidation
The combined spectral data provides unambiguous evidence for the structure of octanal.

NMR Spectroscopy

IR Spectroscopy

Mass Spectrometry

¹H NMR
- Aldehydic proton at 9.76 ppm

- Aliphatic protons

Key Structural Features
- Aldehyde group (-CHO)

- C₈H₁₆O molecular formula
- Saturated alkyl chain

Identifies proton types

¹³C NMR
- Carbonyl carbon at 202.9 ppm

- Seven other carbon signals
Identifies carbon framework

IR Spectrum
- Strong C=O stretch at 1728 cm⁻¹

- Aldehydic C-H stretches at 2822/2721 cm⁻¹

Confirms functional groups

Mass Spectrum
- Molecular ion at m/z 128

- Characteristic fragments (e.g., m/z 44)

Determines molecular weight
and fragmentation

Octanal StructureCombined evidence confirms structure

Click to download full resolution via product page

Caption: Logical workflow for the structural elucidation of octanal using combined spectral

data.

Experimental Workflow
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The following diagram illustrates a general workflow for the spectroscopic analysis of a liquid

sample such as octanal.

Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

Liquid Sample (Octanal)

Dissolve in CDCl₃ Prepare neat liquid film Dilute in volatile solvent

¹H and ¹³C NMR Acquisition IR Spectrum Acquisition GC-MS Analysis

Process & Analyze NMR Spectra Analyze IR Spectrum Analyze Mass Spectrum

Structural Confirmation of Octanal

Click to download full resolution via product page

Caption: General experimental workflow for the spectroscopic analysis of a liquid sample.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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